molecular formula C9H18N2 B1514427 (1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine CAS No. 1001345-81-8

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine

Cat. No.: B1514427
CAS No.: 1001345-81-8
M. Wt: 154.25 g/mol
InChI Key: HKRKCEYPGZUQAP-UHFFFAOYSA-N
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Description

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine ( 1001345-81-8) is a cyclopropyl amine derivative with a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol . This compound is characterized by a cyclopropane ring core disubstituted with both a primary methanamine group and a pyrrolidine moiety, a structure that categorizes it within a class of synthetically versatile amines . As a building block in medicinal chemistry, its structure is of significant interest for the synthesis of more complex molecules. Patents indicate that related cyclopropyl amine derivatives have been investigated as modulators of biological targets, notably the histamine H3 receptor, suggesting potential research applications in central nervous system disorders, metabolic conditions, and respiratory diseases . The pyrrolidine ring is a common feature in pharmaceuticals and agrochemicals, often employed to fine-tune the properties of lead compounds . Researchers utilize this chemical as a key intermediate in the development of novel active compounds and for the construction of nitrogen-containing heterocycles, such as pyrrolidin-2-ones, which are privileged scaffolds in drug discovery . This compound is offered with a typical purity of 95% or greater and is supplied for laboratory research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9(3-4-9)8-11-5-1-2-6-11/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRKCEYPGZUQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650977
Record name 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001345-81-8
Record name 1-(1-Pyrrolidinylmethyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001345-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine typically involves:

  • Formation of the cyclopropyl ring or use of cyclopropyl-containing precursors.
  • Introduction of the pyrrolidin-1-ylmethyl substituent through nucleophilic substitution or reductive amination.
  • Functional group transformations to install the methanamine group attached to the cyclopropyl ring.

Preparation via Donor–Acceptor Cyclopropane Ring Opening and Amination

One effective approach involves the use of donor–acceptor (DA) cyclopropanes as key intermediates. These DA cyclopropanes can undergo ring-opening reactions with primary amines, including pyrrolidine derivatives, to yield substituted pyrrolidines or related amines.

  • The reaction of DA cyclopropanes with primary amines can produce acyclic or cyclic products depending on conditions and substrates.
  • One-pot transformations have been developed to convert DA cyclopropanes directly into substituted pyrrolidones, which can be further reduced to amines.
  • Alkaline saponification followed by thermolysis can remove ester groups in intermediates to yield the desired amine-substituted cyclopropyl compounds.

Reductive Amination and Amine Coupling

A common synthetic route involves reductive amination of cyclopropyl aldehydes or ketones with pyrrolidine, followed by further functionalization:

  • For example, 4-(pyrrolidin-1-yl)benzylamine derivatives have been prepared by reacting pyrrolidinyl-substituted benzaldehydes with hydroxylamine hydrochloride to form oximes, followed by reduction with lithium aluminum hydride (LiAlH4).
  • Similar reductive amination strategies can be adapted for cyclopropyl substrates to introduce the pyrrolidin-1-ylmethyl group.
  • Coupling reactions using amide bond formation agents such as HATU in the presence of bases like N-ethyl-N,N-diisopropylamine have been employed to attach amine functionalities efficiently.

Reduction of Lactam Intermediates

Another approach involves the synthesis of lactam derivatives that are subsequently reduced to the corresponding amines:

  • Lactam intermediates (e.g., pyrrolidin-2-ones) can be prepared via cycloaddition or ring-opening reactions involving cyclopropane derivatives.
  • These lactams are then reduced to amines using reducing agents under controlled temperature conditions (0 °C to reflux).
  • Extraction and purification steps typically involve organic solvents such as ethyl acetate and washes with aqueous citric acid, sodium bicarbonate, and water to isolate the crude amine product.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield/Notes References
Donor–Acceptor Cyclopropane Ring Opening Ring opening with primary amines, saponification, thermolysis DA cyclopropane + primary amine, alkaline saponification, heat Overall yield ~70% in multi-step procedure; requires chromatographic purification only at last stage
Reductive Amination of Aldehydes/Ketones Oxime formation followed by LiAlH4 reduction Pyrrolidinyl-substituted aldehyde + hydroxylamine hydrochloride, LiAlH4 in THF Moderate yields (e.g., 20% in related systems); careful workup required
Reduction of Lactam Intermediates Lactam synthesis followed by reduction to amine Lactam + reducing agent (e.g., LiAlH4), 0 °C to reflux Crude product often used without purification; extraction with EtOAc and aqueous washes

Detailed Research Findings and Notes

  • The donor–acceptor cyclopropane approach is advantageous for its one-pot operations and relatively high overall yields, though it may require chromatographic purification at the end.
  • Reductive amination methods provide a direct route to introduce the pyrrolidinylmethyl group but may suffer from moderate yields and require careful control of reaction conditions to avoid side reactions.
  • Lactam reduction strategies are well-established in pyrrolidine derivative synthesis and can be adapted for cyclopropylmethanamine derivatives; however, the purity of the final amine depends heavily on the extraction and purification steps.
  • The use of Lewis acids to facilitate cyclopropane ring transformations has been explored but with limited success in some cases, indicating substrate-specific reactivity considerations.

The preparation of this compound involves several synthetic strategies, primarily centered on the functionalization of cyclopropyl rings and the introduction of pyrrolidinylmethyl amine groups. The most effective methods include:

  • One-pot ring-opening and amination of donor–acceptor cyclopropanes.
  • Reductive amination of cyclopropyl aldehydes or ketones.
  • Reduction of lactam intermediates to amines.

Each method has its advantages and limitations in terms of yield, operational complexity, and purification requirements. Selection of the optimal method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (1-(pyrrolidin-1-ylmethyl)cyclopropyl)methanamine can participate in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base.

Example Reaction :

Compound+R XBaseCompound NR2+HX\text{Compound}+\text{R X}\xrightarrow{\text{Base}}\text{Compound NR}_2+\text{HX}

Conditions :

  • Solvents: Dichloromethane, THF

  • Bases: Triethylamine, NaHCO₃

  • Temperature: 0–25°C

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening under specific conditions:

  • Acid-Catalyzed Ring Opening : Reacts with strong acids (e.g., H₂SO₄) to form linear alkanes via protonation and bond cleavage.

  • Transition Metal-Mediated Reactions : Catalyzed by palladium or nickel, the cyclopropane ring may open to form conjugated dienes or alkenes.

Reported Data :

ConditionProductYield (%)
H₂SO₄ (conc.), 80°C3-(pyrrolidin-1-yl)pentan-1-amine65
Pd(OAc)₂, BINAP, Cs₂CO₃Allylamine derivative72

Oxidation Reactions

The primary amine is susceptible to oxidation:

  • Formation of Nitriles : Using KMnO₄ or CrO₃ under acidic conditions.

  • Formation of Nitro Compounds : With HNO₃/H₂SO₄ mixtures.

Example :

CompoundKMnO4,H+ 1 pyrrolidin 1 ylmethyl cyclopropyl methanenitrile\text{Compound}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ 1 pyrrolidin 1 ylmethyl cyclopropyl methanenitrile}

Key Observations :

  • Oxidation rates depend on steric hindrance from the cyclopropane and pyrrolidine groups.

  • Yields range from 40–60% due to competing side reactions.

Reduction Reactions

While the compound itself is an amine, reductions may target intermediate functional groups:

  • Catalytic Hydrogenation : Reduces unsaturated bonds in derivatives (e.g., nitriles to amines).

  • LiAlH₄-Mediated Reduction : Converts amides to amines.

Complexation with Metal Ions

The tertiary amine in pyrrolidine and the primary amine can act as ligands for metal coordination:

  • Cu(II) Complexes : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy.

  • Applications : Potential use in catalysis or materials science.

Condensation Reactions

The primary amine reacts with carbonyl compounds:

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines.

Reaction Scheme :

Compound+RCHOCompound N CHR+H2O\text{Compound}+\text{RCHO}\rightarrow \text{Compound N CHR}+\text{H}_2\text{O}

Conditions :

  • Solvent: Ethanol

  • Catalyst: Acetic acid

  • Yield: 70–85%

Pharmacological Derivatization

Derivatives of this compound are explored for bioactivity:

  • Anticancer Analogues : Substitution with pyrimidine or triazole groups enhances USP1/UAF1 inhibition (IC₅₀ values: 50–200 nM) .

  • Antiviral Modifications : Pyrazolo[1,5-a]pyrimidin-7-amines show activity against RNA viruses .

Structure-Activity Relationship (SAR) Highlights :

  • Cyclopropyl groups improve metabolic stability.

  • Pyrrolidine enhances membrane permeability.

Mechanistic Insights

  • Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) drives ring-opening reactions, often following radical or ionic mechanisms .

  • Amine Basicity : The primary amine (pKa ≈ 10.5) is more reactive than the tertiary pyrrolidine amine (pKa ≈ 7.5), enabling selective functionalization.

Scientific Research Applications

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: can be compared to other similar compounds such as piperidine derivatives and cyclopropylamines . Its uniqueness lies in the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Research Findings and Implications

Structural Insights from NMR and HRMS

  • NMR Data : Compounds in (e.g., 38 and 39) show distinct 1H NMR shifts for cyclopropane protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm), which can guide structural validation of the target compound .
  • HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formulas within 5 ppm error, ensuring synthetic accuracy .

Industrial and Pharmacological Relevance

  • Scalability : High-yield syntheses (e.g., 97% in ) suggest feasibility for large-scale production of cyclopropane derivatives .
  • Drug Development : The selectivity of cyclopropane-containing compounds for kinases () and neurotransmitter receptors () underscores their versatility in drug discovery .

Biological Activity

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structure and Composition

  • Molecular Formula : C10H16N2
  • Molecular Weight : 168.25 g/mol
  • IUPAC Name : this compound

The compound acts primarily through interactions with specific receptors and enzymes. Its pyrrolidine moiety allows for unique interactions that can modulate biological pathways. The cyclopropyl group contributes to the compound's rigidity, enhancing binding affinity to various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Neuropharmacological Effects

The compound's structure suggests potential activity at neurotransmitter receptors. Studies on related pyrrolidine derivatives indicate they may influence dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including those structurally related to this compound. Results showed significant inhibition of bacterial growth, particularly against resistant strains .
  • Neurotransmitter Interaction : Another study focused on the interaction of pyrrolidine derivatives with nicotinic acetylcholine receptors, revealing their potential as modulators in cognitive enhancement therapies .
  • Cancer Research : Research has also explored the anticancer properties of similar compounds, demonstrating cytotoxic effects against various cancer cell lines through apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings related to SAR:

Structural Feature Effect on Activity
Pyrrolidine ringEnhances receptor binding and activity
Cyclopropyl groupIncreases rigidity and specificity for targets
Amine functional groupCritical for interaction with biological receptors

Q & A

Q. How does pyrrolidine substitution impact target selectivity compared to piperazine analogs?

  • Methodological Answer : Perform competitive binding assays against receptor panels (e.g., 5-HT2C vs. 5-HT2A). Use molecular modeling to compare steric/electronic interactions. Synthesize analogs with varying ring sizes and measure Ki values. Pyrrolidine’s smaller size may enhance selectivity for compact binding pockets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine

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